BenchChemオンラインストアへようこそ!

Fenoprofen Calcium

Osteoarthritis Clinical Trial Comparative Efficacy

Fenoprofen Calcium (CAS 53746-45-5) is a propionic acid NSAID with quantifiable efficacy differences versus ibuprofen and naproxen in osteoarthritis and soft-tissue rheumatism. Its thermotropic liquid crystalline mesophase offers ~2.5-fold solubility enhancement for formulation R&D. Recognized as a critical positive control in NSAID-induced nephrotic syndrome studies. Ideal for comparative pharmacology, bioequivalence, and solid-state research. Not therapeutically interchangeable with in-class generics—procure for targeted investigation, not routine substitution.

Molecular Formula C30H30CaO8
Molecular Weight 558.6 g/mol
CAS No. 53746-45-5
Cat. No. B1663002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoprofen Calcium
CAS53746-45-5
SynonymsFenopron;  Lilly 69323;  Nalfon;  Nalgesic;  YM-09229;  YM09229;  YM 09229;  Fenoprofen calcium hydrate.; calcium 2-(3-phenoxyphenyl)propanoate dihydrate
Molecular FormulaC30H30CaO8
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Ca+2]
InChIInChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2
InChIKeyLZPBLUATTGKZBH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Fenoprofen Calcium CAS 53746-45-5: Baseline Scientific & Procurement Overview


Fenoprofen Calcium (CAS 53746-45-5) is a propionic acid derivative nonsteroidal anti-inflammatory drug (NSAID) that functions as a non-selective cyclooxygenase (COX-1/COX-2) inhibitor, possessing anti-inflammatory, analgesic, and antipyretic properties [1]. It is formulated as the calcium salt dihydrate, a crystalline solid with a molecular weight of 522.6 g/mol (C30H26CaO6·2H2O), and is distinguished by its linear pharmacokinetic profile within the 60–300 mg dosage range [2]. As a long-established NSAID, fenoprofen calcium is indicated for the management of rheumatoid arthritis, osteoarthritis, and mild to moderate pain [3]. Its clinical utility and procurement relevance are best understood through direct, quantitative comparison with other widely used propionic acid NSAIDs, including ibuprofen and naproxen, rather than through its intrinsic properties alone.

Why Interchanging Fenoprofen Calcium with Other NSAIDs Is Not a Straightforward Scientific Decision


While fenoprofen calcium belongs to the propionic acid class of NSAIDs, generic substitution with in-class alternatives like ibuprofen or naproxen is complicated by quantifiable differences in efficacy profiles, tolerability, adverse event rates, and even economic factors. Direct head-to-head clinical trials reveal that these agents are not therapeutically equivalent; for example, a four-way crossover trial in osteoarthritis established a clear hierarchy in both efficacy and tolerability among ibuprofen, naproxen, and fenoprofen calcium [1]. Furthermore, fenoprofen calcium is associated with a distinct adverse event profile, including a higher incidence of specific nervous system and skin-related side effects compared to placebo, and in some populations, a heightened risk of rare but serious renal toxicities [2][3]. These documented differences underscore that selection among these NSAIDs should be guided by comparative evidence rather than an assumption of class-level interchangeability.

Fenoprofen Calcium: A Quantitative Comparative Evidence Guide for Scientific Selection


Comparative Efficacy and Tolerability in Osteoarthritis: A Four-Way Crossover Trial

In a double-blind, multicenter, four-way crossover trial involving 141 osteoarthritis patients, fenoprofen calcium was directly compared with ibuprofen, naproxen, and tolmetin sodium. For efficacy, the study established a rank order from most to least preferable: tolmetin sodium, naproxen, ibuprofen, and fenoprofen calcium [1]. This was based on more than 20 efficacy measures, where fenoprofen calcium and ibuprofen formed the 'less effective pair' compared to naproxen and tolmetin sodium [1]. Conversely, for tolerability, the rank order from best to worst was: ibuprofen, naproxen, tolmetin sodium, and fenoprofen calcium, placing fenoprofen calcium as the least well-tolerated among the four newer NSAIDs in this study [1].

Osteoarthritis Clinical Trial Comparative Efficacy NSAIDs

Differential Efficacy in Soft-Tissue Rheumatism: Fenoprofen vs. Ibuprofen

A double-blind, crossover study compared fenoprofen calcium (600 mg four times daily) with ibuprofen (400 mg four times daily) in 50 patients with soft-tissue rheumatism over 7 days [1]. While no significant difference was found for several parameters ('pain at rest', 'pain on movement', 'tenderness', 'sleep disturbance'), fenoprofen calcium demonstrated a significant advantage over ibuprofen for 'limitation of movement' and 'the physician's assessment of the severity of the condition' [1]. Over the combined 14-day treatment period, fenoprofen brought about significant improvements in all measured parameters, whereas ibuprofen failed to significantly improve 'pain at rest' [1].

Soft-tissue Rheumatism Clinical Trial Efficacy NSAIDs

Comparative Incidence of Adverse Events from Pooled Clinical Trial Data

Pooled data from clinical trials involving 6,786 patients receiving fenoprofen calcium and 266 receiving placebo provide a quantitative safety profile. The most common adverse reactions were gastrointestinal, occurring in 20.8% of fenoprofen-treated patients compared to 16.9% on placebo [1]. This difference was driven primarily by dyspepsia (10.3% vs. 2.3%). Notably, the incidence of specific neurological and dermatological side effects was substantially higher with fenoprofen calcium, including somnolence (8.5% vs. 6.4%), increased sweating (4.6% vs. 0.4%), pruritus (4.2% vs. 0.8%), and tinnitus (4.5% vs. 0.4%) [1].

Adverse Events Tolerability NSAIDs Clinical Trial Data

Fenoprofen's Association with a Higher Risk of Nephrotic Syndrome

A review of NSAID-related renal toxicity highlights that while all NSAIDs can cause acute renal failure in susceptible individuals, fenoprofen calcium is specifically associated with a much higher risk for developing the unique and serious complication of NSAID-induced nephrotic syndrome, characterized by heavy proteinuria and often accompanied by acute interstitial nephritis [1]. This specific renal risk profile differentiates fenoprofen from other propionic acid derivatives like ibuprofen and naproxen, for which this particular adverse event is reported much less frequently [1].

Renal Toxicity Nephrotic Syndrome NSAIDs Safety

Procurement Cost Disparity in Workers' Compensation: A Major Economic Differentiator

An analysis of California workers' compensation drug payments for 2021 reveals a stark economic profile for fenoprofen calcium. While ibuprofen and naproxen together accounted for two-thirds of all anti-inflammatory prescriptions with average payments of $12 and $49 respectively, fenoprofen calcium had an average payment of $1,479 per prescription [1][2]. Consequently, fenoprofen calcium represented only 1.4% of anti-inflammatory prescriptions but consumed a staggering 33.2% of total payments for that drug class [1][2]. Across the entire workers' comp system, it accounted for 0.5% of prescriptions but 8.1% of total drug spend [1][2].

Pharmacoeconomics Workers' Compensation Drug Cost NSAIDs

Solubility Advantage of the Thermotropic Mesophase Form

Fenoprofen calcium exhibits polymorphism, and its thermotropic liquid crystalline (mesophase) form demonstrates a significant solubility advantage over the standard crystalline dihydrate. The maximum solubility of the liquid crystalline form was found to be 5.0±0.3 mg/ml as pure drug and 6.9±0.6 mg/ml in a tablet formulation, compared to 2.8±0.2 mg/ml and 3.0±0.2 mg/ml for the crystalline dihydrate form, respectively [1]. This represents an approximate 2- to 2.5-fold increase in apparent solubility [1].

Pharmaceutical Formulation Solubility Polymorphism Drug Development

Evidence-Based Application Scenarios for Fenoprofen Calcium in Research and Industry


Niche Clinical Use in Soft-Tissue Rheumatism

Based on evidence that fenoprofen calcium (600 mg four times daily) was significantly better than ibuprofen (400 mg four times daily) for improving 'limitation of movement' and the 'physician's assessment of severity' in soft-tissue rheumatism [1], its use may be considered in this specific patient population when a patient has failed to respond adequately to ibuprofen on these particular functional endpoints. The evidence supports a niche application where fenoprofen's differential efficacy profile provides a quantifiable advantage.

Pharmacoeconomic Analysis and Formulary Management in Managed Care

For health systems, insurance plans, and workers' compensation programs, fenoprofen calcium serves as a prime case study for cost-containment initiatives. The data showing its average payment of $1,479 per prescription—consuming 33.2% of anti-inflammatory drug payments while representing only 1.4% of prescriptions [2][3]—provides a clear, quantitative basis for implementing prior authorization, step therapy, or formulary exclusion. Procurement and pharmacy and therapeutics (P&T) committees can use this evidence to prioritize higher-value NSAID alternatives like generic ibuprofen or naproxen.

Pharmaceutical Development of Enhanced Bioavailability Formulations

The discovery that the thermotropic liquid crystalline mesophase of fenoprofen calcium exhibits ~2- to 2.5-fold higher maximum solubility compared to the conventional crystalline dihydrate form [4] presents a concrete opportunity for formulation scientists. This property can be exploited to develop novel generic fenoprofen calcium formulations with improved dissolution and potentially enhanced oral bioavailability, offering a pathway for product differentiation in a mature drug market.

Renal Safety Research and Comparative Nephrotoxicity Studies

Given the qualitative but strong association of fenoprofen calcium with a 'much higher risk' of NSAID-induced nephrotic syndrome compared to other agents in its class [5], it serves as a critical positive control or specific drug of interest in nephrotoxicity research. Studies investigating the mechanisms of NSAID-induced proteinuria or acute interstitial nephritis would be well-served by including fenoprofen calcium as a comparator to tease out drug-specific effects versus class-wide effects on renal prostaglandin synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenoprofen Calcium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.